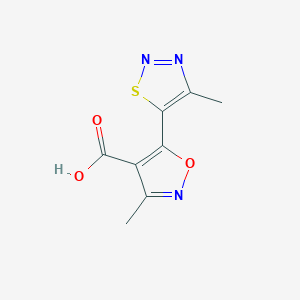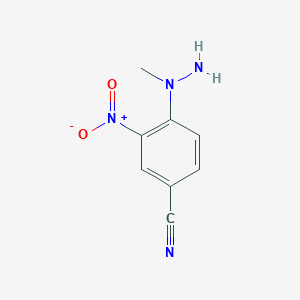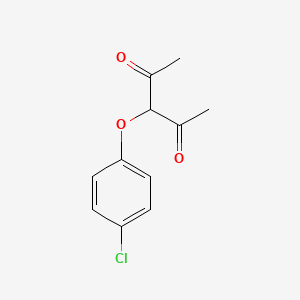
2,3,4-Trichloroquinoline
Übersicht
Beschreibung
2,3,4-Trichloroquinoline is a heterocyclic compound with the chemical formula C9H4Cl3N . It belongs to the class of halogenated heterocycles and is characterized by its trichlorinated quinoline structure . The compound’s systematic name is 4,7,8-Trichloroquinoline .
Synthesis Analysis
The synthesis of 2,3,4-Trichloroquinoline involves chlorination of the parent quinoline molecule. Specific synthetic methods may vary, but the introduction of chlorine atoms at positions 4, 7, and 8 of the quinoline ring leads to the formation of this compound .
Molecular Structure Analysis
The molecular structure of 2,3,4-Trichloroquinoline consists of a quinoline core with three chlorine atoms attached. The arrangement of these chlorines imparts unique electronic properties to the molecule, affecting its reactivity and behavior .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on 2,3,4-trichloroquinoline and its analogs has shown significant advances in the synthesis and understanding of their chemical properties. For instance, Hamama et al. (2018) reviewed the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, covering the synthesis of quinoline ring systems and their applications in constructing fused or binary heterocyclic systems (Hamama et al., 2018).
Applications in Drug Development
A key area of research involving 2,3,4-trichloroquinoline is in the development of new drugs. For example, Bhat et al. (2016) synthesized hybrid 4-aminoquinolines-1,3,5-triazine by aromatic nucleophilic displacement of chlorine atoms of 2,4,6-trichloro-1,3,5-triazine, showing potential for antimalarial activity (Bhat et al., 2016). Similarly, Surrey and Hammer (1946) explored the antimalarial activity of various 4-aminoquinoline derivatives, contributing to the understanding of their pharmacological potential (Surrey & Hammer, 1946).
Pharmaceutical Synthesis Process
The process of synthesizing 2,3,4-trichloroquinoline derivatives for pharmaceutical applications is another area of research. Chandrasekhar et al. (2002) discussed a simple and industrially feasible process for preparing 4,5,7-trichloroquinoline, a key intermediate in agrochemical synthesis (Chandrasekhar et al., 2002).
Anticancer Research
The potential use of 4-aminoquinolines, a class to which 2,3,4-trichloroquinoline is related, in cancer treatment is a significant research topic. Verbaanderd et al. (2017) examined the use of chloroquine and hydroxychloroquine as anti-cancer agents, highlighting their ability to sensitize tumor cells to various drugs and their effects on cancer cells and the tumor microenvironment (Verbaanderd et al., 2017).
Computational Studies
Computational studies are also a part of the research landscape. Vaidya and Vyas (2020) conducted computational studies on hydroxychloroquine and chloroquine metabolites, including monoquinoline analogs like 2,3,4-trichloroquinoline, to identify potential candidates for COVID-19 treatment (Vaidya & Vyas, 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2,3,4-trichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl3N/c10-7-5-3-1-2-4-6(5)13-9(12)8(7)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVAXVANZWJUQBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70346861 | |
| Record name | 2,3,4-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Trichloroquinoline | |
CAS RN |
40335-02-2 | |
| Record name | 2,3,4-Trichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70346861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)







![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)
![[1,2,4]Triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B1597201.png)
